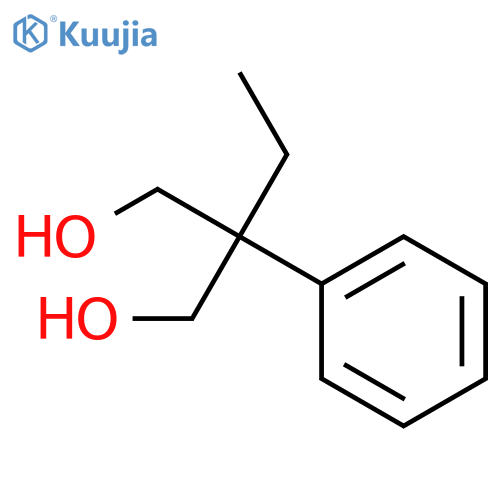Cas no 24765-56-8 (2-Ethyl-2-phenyl-1,3-propanediol)

24765-56-8 structure
商品名:2-Ethyl-2-phenyl-1,3-propanediol
2-Ethyl-2-phenyl-1,3-propanediol 化学的及び物理的性質
名前と識別子
-
- 1,3-Propanediol, 2-ethyl-2-phenyl-
- 2-ethyl-2-phenylpropane-1,3-diol
- A50568
- 24765-56-8
- SCHEMBL1011933
- AKOS017515644
- DB-217325
- CS-0186632
- 3-[(Aminocarbonyl)oxy]-2-phenylpropyl N-(aminocarbonyl)carbamate
- JGE5A2U3KB
- 2-Ethyl-2-phenyl-1,3-propanediol
- BS-52409
-
- MDL: MFCD11848892
- インチ: InChI=1S/C11H16O2/c1-2-11(8-12,9-13)10-6-4-3-5-7-10/h3-7,12-13H,2,8-9H2,1H3
- InChIKey: WEXYBIYJFKLLHT-UHFFFAOYSA-N
- ほほえんだ: CCC(CO)(CO)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 180.115029749g/mol
- どういたいしつりょう: 180.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-Ethyl-2-phenyl-1,3-propanediol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | BD0820853-100mg |
2-Ethyl-2-phenyl-1,3-propanediol |
24765-56-8 | 95% | 100mg |
RMB 291.20 | 2025-02-20 | |
| Cooke Chemical | BD0820853-1g |
2-Ethyl-2-phenyl-1,3-propanediol |
24765-56-8 | 95% | 1g |
RMB 1092.00 | 2025-02-20 | |
| TRC | E247650-100mg |
2-Ethyl-2-phenyl-1,3-propanediol |
24765-56-8 | 100mg |
$ 58.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VR473-200mg |
2-Ethyl-2-phenyl-1,3-propanediol |
24765-56-8 | 95% | 200mg |
491.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VR473-50mg |
2-Ethyl-2-phenyl-1,3-propanediol |
24765-56-8 | 95% | 50mg |
196.0CNY | 2021-07-17 | |
| 1PlusChem | 1P00CDE4-10g |
2-ETHYL-2-PHENYL-1,3-PROPANEDIOL |
24765-56-8 | 97% | 10g |
$624.00 | 2023-12-18 | |
| Aaron | AR00CDMG-5g |
2-ETHYL-2-PHENYL-1,3-PROPANEDIOL |
24765-56-8 | 97% | 5g |
$405.00 | 2025-02-11 | |
| A2B Chem LLC | AF76428-1g |
2-ETHYL-2-PHENYL-1,3-PROPANEDIOL |
24765-56-8 | 97% | 1g |
$127.00 | 2023-12-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E71330-1g |
2-Ethyl-2-phenyl-1,3-propanediol |
24765-56-8 | 95% | 1g |
¥1310.0 | 2024-07-19 | |
| A2B Chem LLC | AF76428-5g |
2-ETHYL-2-PHENYL-1,3-PROPANEDIOL |
24765-56-8 | 97% | 5g |
$394.00 | 2023-12-31 |
2-Ethyl-2-phenyl-1,3-propanediol 関連文献
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
24765-56-8 (2-Ethyl-2-phenyl-1,3-propanediol) 関連製品
- 31729-66-5((1-Phenylcyclopropyl)methanol)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
